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Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and
survive in the harsh tumor microenvironment. A key feature of this altered metabolism is an
increased reliance on specific enzymatic pathways that are dispensable for normal cells,
presenting attractive targets for therapeutic intervention. Glutamic-oxaloacetic transaminase 1
(GOT1), a cytosolic enzyme crucial for aspartate metabolism and redox homeostasis, has
emerged as a critical node in the metabolic network of several cancers, particularly pancreatic
ductal adenocarcinoma (PDAC). Inhibition of GOT1 disrupts cancer cell metabolism, leading to
increased oxidative stress and cell death. This technical guide provides an in-depth overview of
the role of GOT1 in cancer metabolism, the current landscape of GOT1 inhibitors, detailed
experimental protocols for their evaluation, and the downstream consequences of targeting this
key metabolic enzyme.

Introduction: The Role of GOT1 in Cancer
Metabolism

GOT1, also known as aspartate aminotransferase 1 (AST1), is a pyridoxal 5'-phosphate (PLP)-
dependent enzyme that catalyzes the reversible transamination of aspartate and a-
ketoglutarate to oxaloacetate and glutamate.[1][2] In normal physiology, GOT1 participates in
the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the
mitochondrial membrane.[3] However, in certain cancer types, particularly those with KRAS
mutations like PDAC, there is a metabolic rewiring where cancer cells become highly
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dependent on a non-canonical glutamine metabolism pathway involving GOT1 to maintain
redox balance.[4][5][6]

This pathway is crucial for generating cytosolic NADPH, a key reducing equivalent necessary
to counteract the high levels of reactive oxygen species (ROS) produced during rapid
proliferation.[7] Oncogenic KRAS signaling upregulates GOT1 expression while downregulating
glutamate dehydrogenase (GLUD1).[4][5] This forces glutamine-derived glutamate to be
converted to aspartate in the mitochondria by GOT2. Aspartate is then transported to the
cytoplasm and converted by GOT1 to oxaloacetate. Subsequently, malate dehydrogenase 1
(MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate,
respectively, with the latter step producing NADPH.[4] This reliance on GOT1 for redox
homeostasis makes it a compelling therapeutic target. Inhibition of GOT1 has been shown to
be detrimental to cancer cells while being well-tolerated by normal cells.[3]

The Landscape of GOT1 Inhibitors

The development of potent and selective GOT1 inhibitors is an active area of research. Several
classes of inhibitors have been identified, ranging from natural products to computationally
designed small molecules.

Natural Products

A number of naturally derived compounds have been identified as GOT1 inhibitors. Notably,
butyrolactone derivatives isolated from the marine-derived fungus Aspergillus terreus have
shown promising activity.[1]

Synthetic and Computationally Designed Inhibitors

High-throughput screening and computational modeling have led to the identification of novel
scaffolds for GOT1 inhibition. These efforts have primarily focused on molecules that compete
with the PLP cofactor for binding to the active site.[9][10]

Repurposed Inhibitors

Some existing drugs, developed for other targets, have been found to exhibit off-target activity
against GOT1.

Table 1: Quantitative Data for Selected GOTL1 Inhibitors
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Inhibitor Type IC50 (pM) Assay Method Reference(s)
Aspulvinone H
Natural Product 6.91+0.04 MDH21-coupled [8]
(AH)
5.91+0.04 Not specified [1]
(+)-
Natural Product 19.16 + 0.15 MDH1-coupled [8]
Asperteretone B
(+)-3',3"-di-
(dimethylallyl)- Natural Product 26.38 £0.12 MDH1-coupled [8]
butyrolactone I
Aspulvinone O o N
Natural Product Potent inhibitor Not specified [11]
(AO)
_ _ GLOX/HRP-
iIGOT1-01 Synthetic 11.3 [9][12]
coupled
9[12][13][14
84.6 MDH1-coupled P23l
[15]
85 MDH21-coupled [13][15][16]
GOT1 inhibitor-1 ) N
Synthetic 8.2 Not specified [17]
(compound 2c)
Repurposed 8.0 (after 24h
PF-04859989 S _ _ MDH1-coupled [18][19][20]
(KAT2 inhibitor) pre-incubation)
Pan-
Aminooxyacetic ] N N
] transaminase Positive control Not specified [21]
acid (AOA) o
inhibitor
Repurposed S
_ _ No significant -
Vigabatrin (GABA-AT o Not specified [18][22]
o inhibition
inhibitor)
Repurposed o
) No significant N
Gabaculine (GABA-AT o Not specified [18]
S inhibition
inhibitor)
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Repurposed No significant N
BFF-122 o o Not specified [18]
(KAT2 inhibitor) inhibition

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Downstream Effects of
GOT1 Inhibition

Targeting GOT1 initiates a cascade of cellular events, primarily stemming from the disruption of
redox homeostasis and aspartate metabolism.

Upstream Regulation of GOT1

In pancreatic cancer, the expression and activity of GOT1 are significantly influenced by

oncogenic KRAS signaling.[4][5][6]

Upregulates \Represses

[GOTl Gene Transcriptior) [GLUDl Gene Transcriptior)
GOT1 Protein
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Caption: Upstream regulation of GOT1 by oncogenic KRAS.

Downstream Consequences of GOT1 Inhibition

Inhibition of GOT1 leads to a decrease in NADPH production, resulting in an accumulation of
reactive oxygen species (ROS) and a shift in the cellular redox state towards oxidation.[7] This
increased oxidative stress sensitizes cancer cells to a specific form of iron-dependent cell
death called ferroptosis.[19][23][24]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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